[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate
CAS No.:
Cat. No.: VC16642623
Molecular Formula: C21H38O3
Molecular Weight: 343.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H38O3 |
|---|---|
| Molecular Weight | 343.6 g/mol |
| IUPAC Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |
| Standard InChI Key | VWYIWOYBERNXLX-FNKKQMTJSA-N |
| Isomeric SMILES | [2H]C1(C(O1)([2H])C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)[2H] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate, reflects its two key components:
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Deuterated glycidyl group: The oxiran-2-yl (epoxide) group contains five deuterium atoms: two at the methyl position (-CD2-) and three within the epoxide ring (positions 2, 3, and 3).
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(Z)-Octadec-9-enoate: An 18-carbon fatty acid ester with a cis double bond at the 9th position, characteristic of oleic acid derivatives .
Molecular Formula and Weight
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Molecular formula: C21H33D5O3 (deuterated form of C21H38O3).
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Molecular weight: 343.5 g/mol (calculated by substituting five hydrogen atoms with deuterium in the non-deuterated analog’s mass of 338.5 g/mol) .
Structural Features
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Epoxide ring: The three-membered oxirane ring introduces significant ring strain, enhancing reactivity for nucleophilic attacks.
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Deuterium labeling: Positions of deuterium substitution are critical for isotopic tracing in mass spectrometry .
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Oleate backbone: The (Z)-configuration at C9 ensures a bent chain geometry, influencing solubility and intermolecular interactions .
Physicochemical Properties
Computed Properties (Non-Deuterated Analog)
| Property | Value |
|---|---|
| XLogP3-AA | 7.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 18 |
| Topological Polar SA | 38.8 Ų |
Impact of Deuteration
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Boiling/melting points: Minor increases due to higher atomic mass of deuterium.
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Spectroscopic profiles: Distinct NMR and IR signatures (e.g., absence of C-D stretching peaks in IR ~2200 cm⁻¹) .
Applications in Research
Analytical Chemistry
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Internal standard: Deuterated glycidyl esters are used in liquid chromatography-mass spectrometry (LC-MS) to quantify glycidyl esters in refined oils, which are potential carcinogens .
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Isotope dilution assays: Enhances accuracy in detecting trace-level contaminants by compensating for matrix effects .
Metabolic Studies
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Tracer for lipid metabolism: The deuterium label allows tracking of oleic acid epoxidation pathways in vivo, elucidating roles in inflammation and cell signaling .
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Protein adduct analysis: Identifies biomolecular targets of reactive epoxide intermediates, aiding toxicity assessments .
Analytical Characterization
Spectroscopic Data
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NMR (Non-Deuterated Analog):
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Mass Spectrometry:
Chromatographic Behavior
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